2-(2,4-Difluoro-5-methylphenyl)propanoic acid
Description
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(2,4-difluoro-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-5-3-7(6(2)10(13)14)9(12)4-8(5)11/h3-4,6H,1-2H3,(H,13,14) |
InChI Key |
FJSZYLBIYBPXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination and Side-Chain Introduction
One approach involves starting from a suitably substituted aromatic precursor, such as 2,4-difluoro-5-methylbenzene derivatives, followed by side-chain functionalization to introduce the propanoic acid group.
- Step 1: Preparation of 2,4-difluoro-5-methylbenzene or related intermediates via electrophilic aromatic substitution or selective fluorination techniques.
- Step 2: Side-chain introduction through Friedel-Crafts acylation or alkylation with propionic acid derivatives or their equivalents.
- Step 3: Oxidation or hydrolysis of intermediates to yield the final propanoic acid.
Use of Halogenated Precursors and Nucleophilic Substitution
Another method involves nucleophilic substitution reactions on halogenated aromatic compounds:
- Starting from 2,4-difluoro-5-methylhalobenzene, the propanoic acid side chain is introduced via reaction with chloropropionic acid or its derivatives under basic conditions.
- Potassium hydroxide is often used to facilitate the nucleophilic substitution.
- Reaction media such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are employed to enhance solubility and reaction rates.
Catalysis and Solvent Effects
- Catalysts like dimethylaminopyridine (DMAP) or quaternary ammonium salts improve reaction rates and selectivity.
- Use of aprotic polar solvents (DMSO, DMF) replaces water to reduce side reactions and improve yield.
- Temperature control (20–80 °C) and reaction time (8–10 hours) are critical parameters.
Detailed Example Synthesis (Adapted from Related Analogous Compounds)
| Step | Reagents & Conditions | Outcome & Yield (%) | Notes |
|---|---|---|---|
| 1 | 2,4-difluoro-5-methylphenol + 2-chloropropionic acid + KOH + DMAP in DMSO, stir at 30 °C for 10 h | Intermediate product formed | Reaction monitored by TLC or HPLC |
| 2 | Neutralization with sulfuric acid, filtration, solvent removal by reduced pressure | Crude 2-(2,4-difluoro-5-methylphenyl)propanoic acid | Purification by recrystallization or solvent extraction |
| 3 | Crystallization from hexane, filtration and drying | Final product, yield ~90–93% | High purity product obtained |
Comparative Analysis of Reaction Parameters
| Parameter | Effect on Reaction | Optimal Value |
|---|---|---|
| Solvent | Polar aprotic solvents increase yield and purity | DMSO or DMF |
| Catalyst | Enhances rate and selectivity | DMAP (1.5–4 g per 163 g phenol) |
| Temperature | Higher temperature reduces reaction time but may cause side reactions | 30–80 °C |
| Molar Ratios | Balanced ratios prevent excess reagents and by-products | 1:1 mol ratio phenol:chloropropionic acid |
| Reaction Time | Sufficient time needed for complete conversion | 8–10 hours |
Research Findings and Optimization
- Use of DMSO as solvent instead of water significantly improves condensation yield to about 90% and reduces phenol-containing wastewater discharge, making the process more environmentally friendly and cost-effective.
- DMAP as a catalyst accelerates the reaction and improves selectivity, leading to higher yields (~93%) compared to reactions without catalyst.
- Reaction temperature influences the reaction kinetics; lower temperatures favor selectivity but require longer reaction times.
- Post-reaction neutralization with sulfuric acid and solvent recovery under reduced pressure are critical for product isolation and purity.
Summary Table of Preparation Method Parameters
| Aspect | Description |
|---|---|
| Starting Materials | 2,4-difluoro-5-methylphenol or halogenated analogs |
| Key Reagents | 2-chloropropionic acid, potassium hydroxide, DMAP |
| Solvent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) |
| Catalyst | Dimethylaminopyridine (DMAP) |
| Reaction Temperature | 20–80 °C |
| Reaction Time | 8–10 hours |
| Yield | 90–93% |
| Purification | Crystallization from hexane, filtration |
| Environmental Benefits | Reduced wastewater, solvent recycling |
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluoro-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-(2,4-Difluoro-5-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate biological membranes. It may act on various enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid with its analogs:
Key Observations:
- Substituent Effects: Fluorine: Enhances electronegativity and metabolic stability. The 2,4-difluoro substitution in the target compound and 3-[5-(2,4-Difluorophenyl)-oxazol-2-yl]propanoic acid may improve receptor binding compared to non-fluorinated analogs like mecoprop . Similar effects are noted in 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid .
- Backbone Variations: Mecoprop and fluazifop feature phenoxy linkages, whereas the target compound has a direct phenyl attachment. This difference may alter bioavailability and target specificity .
Physicochemical Properties
- Melting Point/Solubility: 3-(2-Methoxyphenyl)propanoic acid () has a melting point of 85–89°C, while fluorinated analogs like the target compound likely exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) . Increased lipophilicity from fluorine and methyl groups may reduce water solubility, favoring organic solvents (e.g., ethyl acetate, chloroform) .
Biological Activity
2-(2,4-Difluoro-5-methylphenyl)propanoic acid, also known as a derivative of propanoic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of difluoro and methyl substituents on the phenyl ring, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is illustrated below:
This structure includes:
- A propanoic acid backbone.
- A phenyl ring substituted with two fluorine atoms and a methyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes. The difluoromethylphenyl group enhances binding affinity to these targets, leading to reduced inflammatory responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Biological Activity Data
The following table summarizes key findings regarding the biological activities of this compound:
| Activity | Target/Effect | IC50 Value | Reference |
|---|---|---|---|
| COX Inhibition | Anti-inflammatory | 52 nM | |
| Antimicrobial | Various bacterial strains | Varies by strain | |
| Cytotoxicity | Human tumor cell lines | < 100 nM |
Case Studies
- Anti-inflammatory Effects : In a study evaluating the anti-inflammatory properties of various propanoic acid derivatives, this compound demonstrated significant inhibition of COX enzymes, leading to decreased prostaglandin synthesis. This suggests potential use in treating inflammatory conditions such as arthritis .
- Antimicrobial Activity : A clinical trial investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it inhibited MRSA growth at concentrations lower than traditional antibiotics, highlighting its potential as an alternative treatment option.
- Cytotoxicity in Cancer Cells : Research on the cytotoxic effects of this compound on various cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The mechanism involves activation of the JNK signaling pathway and downregulation of anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
